molecular formula C10H18 B1216576 Vinylcyclooctane CAS No. 61142-41-4

Vinylcyclooctane

Cat. No.: B1216576
CAS No.: 61142-41-4
M. Wt: 138.25 g/mol
InChI Key: UPHVHMSLLBDZEV-UHFFFAOYSA-N
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Description

Vinylcyclooctane is an organic compound with the molecular formula C10H18. It is a cyclic hydrocarbon with a vinyl group attached to a cyclooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylcyclooctane can be synthesized through various methods. One common approach involves the reaction of cyclooctene with vinyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic hydrogenation of cyclooctadiene followed by the addition of vinyl groups. This method ensures efficient production and high-quality output .

Chemical Reactions Analysis

Types of Reactions: Vinylcyclooctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

    Substitution: Halogenation reagents like bromine or chlorine are often used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of vinylcyclooctane involves its interaction with various molecular targets. For example, it binds to the active site of cytochrome P-450 enzymes, leading to the formation of epoxides through oxidative metabolism . This interaction is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Vinylcyclooctane can be compared with other similar compounds, such as:

    Vinylcyclohexane: Similar in structure but with a six-membered ring.

    Vinylcyclopentane: Contains a five-membered ring.

    Vinylcyclododecane: Features a twelve-membered ring.

Uniqueness: this compound’s eight-membered ring structure provides unique steric and electronic properties, making it distinct from its counterparts. This uniqueness contributes to its specific reactivity and applications in various fields .

Properties

IUPAC Name

ethenylcyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHVHMSLLBDZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210036
Record name Vinylcyclooctane
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Vinylcyclooctane
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CAS No.

61142-41-4
Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Vinylcyclooctane interact with Cytochrome P-450, and what are the downstream effects?

A1: The research paper investigates the metabolic pathway of this compound, specifically its interaction with Cytochrome P-450 enzymes. [] While the abstract doesn't detail the exact mechanism, it highlights that this compound metabolism involves a partitioning between epoxide formation and the destruction of the Cytochrome P-450 enzyme itself. [] This suggests that this compound can act as both a substrate and an inhibitor of this crucial enzymatic system. Further research would be needed to elucidate the precise binding interactions and the downstream consequences of this dualistic behavior.

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